molecular formula C18H24O2 B12430733 Alpha-Estradiol-d3

Alpha-Estradiol-d3

Cat. No.: B12430733
M. Wt: 275.4 g/mol
InChI Key: VOXZDWNPVJITMN-JCNODAHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Estradiol-d3, also known as Alfatradiol-d3 or Epiestradiol-d3, is a deuterium-labeled form of Alpha-Estradiol. Alpha-Estradiol is a stereoisomer of the hormone 17β-estradiol, which is a naturally occurring estrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of estrogens, as well as their biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alpha-Estradiol-d3 involves the incorporation of deuterium atoms into the Alpha-Estradiol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the catalytic hydrogenation of Alpha-Estradiol in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to monitor the incorporation of deuterium and to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Alpha-Estradiol-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its corresponding ketone or quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.

    Substitution: This involves the replacement of functional groups in the this compound molecule with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, cyanide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used to study the metabolic pathways and biological effects of estrogens.

Scientific Research Applications

Alpha-Estradiol-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in studies of estrogen metabolism and pharmacokinetics.

    Biology: Helps in understanding the role of estrogens in cellular processes and signaling pathways.

    Medicine: Used in research on hormone replacement therapy and the treatment of estrogen-related disorders.

    Industry: Employed in the development of new pharmaceuticals and in the study of endocrine-disrupting chemicals.

Mechanism of Action

Alpha-Estradiol-d3 exerts its effects by binding to estrogen receptors, including estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, the receptor-ligand complex undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes. This leads to various biological effects, including regulation of gene expression, cell proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    17β-Estradiol: The most potent naturally occurring estrogen, with high affinity for estrogen receptors.

    17α-Estradiol: A stereoisomer of 17β-estradiol with lower estrogenic activity.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness of Alpha-Estradiol-d3

This compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of estrogens. The presence of deuterium also affects the compound’s stability and reactivity, providing insights into the biological effects of estrogens.

Properties

Molecular Formula

C18H24O2

Molecular Weight

275.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1/i7D2,17D

InChI Key

VOXZDWNPVJITMN-JCNODAHJSA-N

Isomeric SMILES

[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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